Home > Products > Screening Compounds P57302 > Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate
Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate - 79549-89-6

Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate

Catalog Number: EVT-2653543
CAS Number: 79549-89-6
Molecular Formula: C12H18O2
Molecular Weight: 194.274
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate can be sourced from specialized chemical suppliers and is utilized in research laboratories for synthetic applications. Its classification as a bicyclic compound indicates that it consists of two interconnected rings, which significantly influences its chemical behavior and interactions.

Synthesis Analysis

Methods and Technical Details

The synthesis of Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate typically involves several key steps:

  1. Cyclopropanation Reaction: The initial step often includes the cyclopropanation of 1,5-cyclooctadiene with ethyl diazoacetate using a rhodium catalyst to yield a mixture of diastereomers, which are then separated through chromatographic techniques .
  2. Esterification: Following cyclopropanation, the resulting carboxylic acid can be converted into the desired ester form through reaction with ethanol in the presence of acid catalysts or by direct esterification methods .
  3. Purification: The final product is typically purified using techniques such as flash chromatography to ensure high purity levels suitable for further applications .

These methods allow for scalable production while maintaining high yields and purity of the compound.

Molecular Structure Analysis

Structure and Data

The molecular structure of Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate can be represented as follows:

  • Molecular Formula: C13_{13}H18_{18}O2_2
  • Molecular Weight: 210.28 g/mol
  • Structural Features: The compound features a bicyclic framework with a carboxylate moiety that contributes to its chemical reactivity.

The stereochemistry at specific positions (1R, 8S, 9r) is crucial for its biological activity and interaction with various biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate participates in various chemical reactions due to its reactive functional groups:

  1. Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to regenerate the corresponding carboxylic acid.
  2. Transesterification: This reaction allows for the exchange of the ethyl group with other alcohols, thus modifying the compound's properties for specific applications.
  3. Reduction Reactions: The compound can also undergo reduction to form alcohol derivatives, which are useful intermediates in organic synthesis .

These reactions highlight the versatility of Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate in synthetic organic chemistry.

Mechanism of Action

Process and Data

The mechanism of action for Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate primarily relates to its role as a precursor in synthesizing biologically active compounds:

  • Bioorthogonal Chemistry: The compound serves as a key intermediate in bioorthogonal reactions, facilitating the labeling and tracking of biomolecules in biological systems.
  • Pharmacological Activity: Its derivatives have been shown to exhibit analgesic and anti-inflammatory properties, making it significant in drug development processes aimed at treating pain and inflammation-related conditions .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white solid.
  • Solubility: Soluble in common organic solvents such as dichloromethane and ethyl acetate.

These properties are essential for determining its handling procedures during laboratory work.

Applications

Scientific Uses

Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate has several applications in scientific research:

  1. Drug Development: It is used extensively in synthesizing pharmaceuticals that target pain management and inflammation.
  2. Chemical Biology: The compound is employed in bioorthogonal chemistry for labeling biomolecules in living systems.
  3. Synthetic Intermediates: It serves as an important building block for synthesizing more complex organic molecules used in medicinal chemistry.
Stereoselective Synthetic Methodologies for Ethyl (1R,8S,9r)-Bicyclo[6.1.0]non-4-ene-9-carboxylate

Dirhodium-Catalyzed Cyclopropanation Strategies

The synthesis of Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate fundamentally relies on the diastereoselective cyclopropanation of 1,5-cyclooctadiene (COD) using ethyl diazoacetate. This transformation constructs the strained bicyclo[6.1.0]nonene core and establishes the critical stereogenic centers at positions C1, C8, and C9. Dirhodium tetracarboxylate catalysts serve as the primary means to influence stereoselectivity during carbene transfer, with catalyst structure dictating the preferred approach of the alkene to the electrophilic metal-carbene intermediate [1].

Syn-Selective Cyclopropanation Using Rh₂(S–BHTL)₄

Overcoming the historically modest diastereoselectivity (55:45 anti:syn) observed with traditional catalysts like Rh₂(OAc)₄ represented a significant breakthrough. Systematic catalyst screening identified sterically demanding, chiral dirhodium complexes derived from tert-leucine as optimal for syn-selectivity. The most effective catalyst, Rh₂(S–BHTL)₄, features exceptionally bulky bis(tert-butylhydroxytoluene) ligands. When employed at remarkably low loadings (0.27 mol%) in neat 1,5-cyclooctadiene, this catalyst promotes cyclopropanation with ethyl diazoacetate to deliver the cyclopropane adduct with a 79:21 syn:anti diastereomeric ratio [1].

  • Mechanistic Rationale: The pronounced syn-selectivity induced by Rh₂(S–BHTL)₄ is attributed to its steric profile. The bulky BHTL ligands enforce a side-on approach of the 1,5-cyclooctadiene alkene towards the rhodium-carbene species. This specific trajectory favors the formation of the syn-diastereomer of the ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate precursor. Solvent screening (dichloromethane, tetrahydrofuran, ethyl acetate, toluene, hexanes) and temperature reduction (0°C) failed to significantly improve selectivity beyond the 79:21 ratio achieved under optimized conditions in neat substrate [1].
  • Process Optimization: Large-scale implementation (82.7 mmol ethyl diazoacetate) utilized controlled syringe-pump addition of the diazo compound into a solution of catalyst dissolved in excess 1,5-cyclooctadiene. This controlled addition minimizes competing side reactions, such as the formation of maleate/fumarate byproducts. Following reaction completion, chromatography yielded the purified syn-diastereomer, ethyl (1R,8S,9S)-bicyclo[6.1.0]non-4-ene-9-carboxylate (syn-3), in 65% yield. Subsequent lithium aluminum hydride reduction cleanly affords the corresponding BCN precursor alcohol (5) in high yield (86%, 5.7 g scale) [1].

Table 1: Dirhodium Catalyst Screening for syn-Selective Cyclopropanation of 1,5-Cyclooctadiene with Ethyl Diazoacetate

Catalystsyn:anti SelectivityKey Features
Rh₂(S–BHTL)₄79:21Bulkiest ligand, optimal syn-selectivity
Rh₂(S–PTTL)₄68:32Commercially available tert-leucine derivative
Rh₂(S–NTTL)₄68:32Commercially available tert-leucine derivative
Rh₂(OAc)₄~45:55Traditional catalyst, poor selectivity
Rh₂(TPA)₄31:69Unique anti-selectivity profile

Anti-Selective Approaches via Epimerization-Driven Thermodynamic Control

While Rh₂(TPA)₄ demonstrated moderate intrinsic anti-selectivity (31:69 syn:anti), a more efficient and scalable route to the anti-diastereomer, ethyl (1R,8S,9R)-bicyclo[6.1.0]non-4-ene-9-carboxylate, leverages epimerization under thermodynamic control. This strategy circumvents the need for highly selective cyclopropanation by utilizing the mixture of diastereomers obtained from a standard catalyst like Rh₂(OAc)₄ (0.33 mol%), which typically provides a near 1:1 mixture (e.g., 47:53 syn:anti) in high yield [1].

  • Epimerization Protocol: The key step involves saponification of the ester mixture under conditions that simultaneously epimerize the stereogenic center adjacent to the newly formed carboxylic acid. Treatment of the syn/anti ester mixture with potassium tert-butoxide (KOtBu) in wet diethyl ether induces hydrolysis and drives epimerization towards the thermodynamically favored anti-bicyclo[6.1.0]non-4-ene-9-carboxylic acid (6). The anti-carboxylic acid acts as a thermodynamic sink, enabling near-complete conversion of the diastereomeric mixture into a single, diastereomerically pure product [1].
  • Reduction to Target: The resulting anti-carboxylic acid (6) is subsequently reduced using lithium aluminum hydride to furnish the anti-alcohol precursor, (1R,8S,9R)-bicyclo[6.1.0]non-4-en-9-ylmethanol (4), essential for synthesizing trans-cyclooctene (s-TCO) derivatives. This reduction proceeds efficiently (91% yield) on multigram scales (9.4 g) [1].

Table 2: Key Steps in Anti-Selective Synthesis via Epimerization

StepReaction ConditionsInputOutputDiastereomeric Purity
Cyclopropanation0.33 mol% Rh₂(OAc)₄, neat COD, syringe pump additionEthyl diazoacetate, CODsyn/anti Ethyl ester mixture (e.g., 47:53)Mixture
Saponification/EpimerizationKOtBu, H₂O, Ethersyn/anti Ethyl ester mixtureanti-Carboxylic acid (6)>99% anti
ReductionLithium Aluminum Hydride (LAH)anti-Carboxylic acid (6)anti-Alcohol (4)>99% anti

Diastereomer Separation and Purification Techniques

The initial cyclopropanation products, particularly when using less selective catalysts or when targeting the syn-isomer via Rh₂(S–BHTL)₄, require effective separation of the syn- and anti-diastereomers of ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate. Chromatographic separation on silica gel is the primary method employed for this purification. The syn-diastereomer obtained using Rh₂(S–BHTL)₄ (79:21 mixture) is isolated in 65% yield after chromatographic purification [1].

  • Epimerization as a Purification Alternative: The epimerization-driven synthesis of the anti-diastereomer represents a powerful alternative to direct chromatographic separation of the ester diastereomers. By converting the ester mixture to the single anti-carboxylic acid diastereomer thermodynamically, this route entirely avoids the challenging chromatographic separation of the closely related ethyl ester diastereomers. The diastereomerically pure anti-acid is readily isolated, typically without requiring chromatography after the epimerization step, before reduction to the alcohol [1].
  • Sensitivity Considerations: While not explicitly discussed for the ethyl ester itself in the core synthesis, related BCN derivatives containing the strained alkyne (derived from the syn-alcohol) are known to be sensitive to acidic conditions and silica gel, potentially leading to degradation or epimerization during chromatography [5]. This underscores the importance of the epimerization route for obtaining pure anti-material and suggests caution during chromatography of the syn-ester, potentially using neutralized silica (e.g., pre-treated with dilute triethylamine) to minimize risks.

Scalability Challenges in Multigram Synthesis

The initial bottleneck for preparing multi-gram quantities of the bicyclo[6.1.0]nonene precursors, including Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate diastereomers, was the poor diastereoselectivity of the cyclopropanation step. Low selectivity necessitated extensive chromatographic separations, which are inefficient and impractical on larger scales, significantly limiting throughput and yield [1].

  • Addressing Selectivity for Scale-up: The development of the syn-selective Rh₂(S–BHTL)₄ catalysis (79:21 dr) directly addressed this bottleneck for the BCN precursor pathway. While still requiring chromatography, the significantly enriched mixture allows for isolation of the syn-ester in acceptable yields (65%) on scales yielding over 5 grams of the downstream BCN alcohol precursor. This represents a substantial improvement over processing a near 1:1 mixture [1].
  • Epimerization Route for Anti-Diastereomer Scale-up: The epimerization strategy provides the most efficient solution for large-scale synthesis of the anti-diastereomer precursor. The Rh₂(OAc)₄-catalyzed cyclopropanation (high yield, low cost catalyst) followed by epimerization avoids difficult diastereomer separations entirely. This sequence enabled the production of 9.4 grams of the anti-alcohol precursor (s-TCO precursor) after reduction, demonstrating excellent scalability [1].
  • Process Refinements: Key practical aspects enabling multigram synthesis include:
  • Performing cyclopropanation in neat 1,5-cyclooctadiene as both reactant and solvent, simplifying workup and minimizing solvent use.
  • Employing controlled syringe-pump addition of ethyl diazoacetate to minimize dimerization of the diazo compound and formation of undesired byproducts like fumarate/maleate adducts, ensuring high reaction efficiency.
  • Utilizing low catalyst loadings (0.27–0.33 mol%), which are economically favorable and reduce metal contamination concerns in the product [1].These methodologies collectively removed significant bottlenecks, enabling the reliable preparation of multi-gram quantities of both syn- and anti-bicyclo[6.1.0]nonene carboxylate esters and their alcohol derivatives for applications in bioorthogonal chemistry.

Properties

CAS Number

79549-89-6

Product Name

Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate

IUPAC Name

ethyl (1S,4Z,8R)-bicyclo[6.1.0]non-4-ene-9-carboxylate

Molecular Formula

C12H18O2

Molecular Weight

194.274

InChI

InChI=1S/C12H18O2/c1-2-14-12(13)11-9-7-5-3-4-6-8-10(9)11/h3-4,9-11H,2,5-8H2,1H3/b4-3-/t9-,10+,11?

InChI Key

BAOUWGVQCUYLAA-AKYRYRICSA-N

SMILES

CCOC(=O)C1C2C1CCC=CCC2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.